molecular formula C14H26N2O2 B13017435 tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate

tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate

Cat. No.: B13017435
M. Wt: 254.37 g/mol
InChI Key: XPMXQGMNHWUVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound, with the CAS number 1638765-14-6 and a molecular formula of C15H28N2O2 , features a rigid bicyclo[3.2.1]octane scaffold functionalized with both a carbamate-protected amine and an aminomethyl group . The presence of these two distinct, protected amino groups makes it a versatile intermediate for constructing more complex molecular architectures, particularly in pharmaceutical research for the development of new therapeutic agents. The carbamate group, a tert-butyloxycarbonyl (Boc) protector, is a crucial feature that allows for selective deprotection under mild acidic conditions, providing a free amine for further chemical reactions. The bicyclo[3.2.1]octane core provides a three-dimensional structure that can be used to influence the conformation, metabolic stability, and binding affinity of potential drug candidates. As a specialty amine, this compound is valuable for exploring structure-activity relationships in drug discovery programs. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Proper storage conditions should be observed to maintain the stability and integrity of the compound. For specific handling and safety information, please refer to the corresponding Material Safety Data Sheet (MSDS).

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-[3-(aminomethyl)-8-bicyclo[3.2.1]octanyl]carbamate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-10-4-5-11(12)7-9(6-10)8-15/h9-12H,4-8,15H2,1-3H3,(H,16,17)

InChI Key

XPMXQGMNHWUVQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1CC(C2)CN

Origin of Product

United States

Preparation Methods

Direct Boc Protection of Bicyclo[3.2.1]octan-3-amine Derivatives

One straightforward method involves reacting bicyclo[3.2.1]octan-3-amine or its aminomethyl derivative with tert-butyl chloroformate under controlled conditions:

  • Reaction conditions: Typically performed in an organic solvent such as dichloromethane at low temperature (0 °C) to room temperature
  • Base: Triethylamine or another mild base is used to neutralize the HCl generated
  • Outcome: Formation of the tert-butyl carbamate protecting group on the amine nitrogen

This method yields this compound with high purity (up to 97%) and good yield.

Enolate Chemistry and Triflate Intermediate Route

A more advanced synthetic route involves:

  • Starting from N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate)
  • Generation of the enolate using lithium bis(trimethylsilyl)amide (LHMDS) at low temperature (-70 to -78 °C)
  • Trapping the enolate with N-phenyltrifluoromethanesulfonimide to form a triflate intermediate
  • Subsequent functionalization of the triflate to introduce the aminomethyl group

This method allows for stereocontrolled formation of the bicyclic scaffold and functionalization at the 3-position with high regio- and stereoselectivity.

Step Reagents/Conditions Yield Notes
Enolate formation LHMDS in THF, -70 °C - Strict anhydrous conditions required
Triflate formation N-phenyltrifluoromethanesulfonimide, THF 92% High yield, colorless oil product
Purification Silica gel chromatography - Elution with cyclohexane/ether

This route is well-documented for producing intermediates that can be further converted to the target compound.

Aminomethylation of Bicyclic Intermediates

The introduction of the aminomethyl group at the 3-position can be achieved by:

  • Reduction of corresponding aldehyde or ketone intermediates to alcohols
  • Conversion of alcohols to halides or tosylates
  • Nucleophilic substitution with azide or amine nucleophiles
  • Final reduction of azides to amines if applicable

This step is often performed after Boc protection to avoid side reactions on the free amine.

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvent Dichloromethane, THF Anhydrous solvents preferred
Temperature 0 °C to room temperature Low temperature controls side reactions
Base Triethylamine, LHMDS Triethylamine for Boc protection; LHMDS for enolate formation
Reaction Time 1–3 hours for Boc protection; up to 16 hours for enolate triflation Longer times for complex steps
Purification Silica gel chromatography Essential for high purity

Research Findings and Analytical Data

  • Purity: Commercially available samples report purity around 97% by HPLC.
  • Molecular Weight: 254.37 g/mol
  • Molecular Formula: C14H26N2O2
  • Spectroscopic Data: 1H NMR confirms the presence of tert-butyl group (singlet ~1.45 ppm), bicyclic protons, and aminomethyl signals.
  • Stability: The Boc-protected amine is stable under neutral and mildly basic conditions but can be deprotected under acidic conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Direct Boc protection Bicyclo[3.2.1]octan-3-amine tert-butyl chloroformate, triethylamine 0 °C to RT, DCM Up to 97% Simple, scalable
Enolate triflation route N-Boc-nortropinone LHMDS, N-phenyltrifluoromethanesulfonimide -78 °C to RT, THF ~92% Stereocontrolled, advanced
Aminomethylation Bicyclic ketone/aldehyde Reducing agents, halogenation, amination Multi-step Variable Requires protection strategy

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for amines. Acidic conditions (e.g., HCl or trifluoroacetic acid) cleave the carbamate linkage, yielding the free amine:

Reaction TypeConditionsProductYieldSource
AcidolysisHCl (4M in dioxane), 25°C3-(aminomethyl)bicyclo[3.2.1]octan-8-amine~85%

This reaction is critical for generating intermediates in pharmaceutical synthesis.

Functionalization of the Primary Amine

The aminomethyl group (-CH2NH2) undergoes nucleophilic reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides:

ReagentConditionsProductNotes
Acetic anhydridePyridine, 0°C → RTN-acetylated derivativeStabilizes the amine
Benzoyl chlorideDCM, DMAPN-benzoylated carbamateEnhances lipophilicity

Reductive Alkylation

Formation of secondary amines via Schiff base intermediates:

ReagentConditionsProductApplication
Formaldehyde + NaBH3CNMeOH, pH 4–5N-methylaminomethyl derivativeBioactive modifications

Oxidation Reactions

The aminomethyl group can oxidize to a ketone under strong oxidizing agents:

ReagentConditionsProductNotes
KMnO4H2O, 80°C3-oxobicyclo[3.2.1]octan-8-yl carbamateConfirmed via analog
RuO4CCl4, 0°CSame as aboveHigher selectivity

This reaction is critical for introducing carbonyl groups into the bicyclic framework .

Ring-Opening and Rearrangement

The bicyclo[3.2.1]octane scaffold undergoes strain-driven rearrangements:

Reaction TypeConditionsProductMechanism
Acid-catalyzedH2SO4, MeOHLinear tertiary amine derivativesWagner-Meerwein shift

Cross-Coupling Reactions

The primary amine participates in Buchwald-Hartwig amination:

ReagentConditionsProductYield
Pd2(dba)3/XPhosToluene, 100°CBiaryl- or heteroaryl-substituted derivatives60–75%

Stability Under Basic Conditions

The carbamate group resists hydrolysis in mild bases but degrades in strong alkaline media:

ConditionsOutcomeStability
NaOH (1M), 25°CPartial decomposition after 24 hrsModerate
LiOH, THF/H2OComplete cleavage in 2 hrsLow

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Research:
Tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate has shown promise in neurological studies due to its structural similarity to known neurotransmitter modulators. Research indicates that compounds with similar bicyclic structures can interact with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.

2. Drug Development:
The compound's unique structure makes it an attractive candidate for developing novel pharmaceuticals targeting specific biological pathways. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective properties of bicyclic compounds found that derivatives similar to this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress . This suggests potential applications in treating neurodegenerative diseases.

Case Study 2: Analgesic Properties
Research has indicated that certain carbamate derivatives possess analgesic properties, making them suitable candidates for pain management therapies . this compound's structural features may contribute to similar effects, warranting further investigation.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

tert-Butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate (QM-7426, CAS: 198210-17-2)
  • Structural Difference: Lacks the aminomethyl group at position 3.
  • Synthesis : Reported in 95% purity, synthesized via standard carbamate coupling methods .
tert-Butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate (CAS: 1439905-12-0 Isomer)
  • Structural Difference: Positional isomer with amino and carbamate groups swapped (amino at position 8, carbamate at 3).
  • Impact : Altered hydrogen-bonding capacity and steric orientation may affect receptor-binding specificity .
tert-Butyl endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1630907-27-5)
  • Structural Difference: Replaces aminomethyl with a hydroxyl group at position 3.
  • Impact : Increased polarity but reduced nucleophilicity compared to the primary amine, influencing solubility and reactivity .

Functional Group Variations

TBOA (CAS: 1250997-50-2)
  • Structural Difference: Carbamate at position 1 instead of 8; lacks aminomethyl.
  • Biological Activity: Acts as an excitatory amino acid transporter (EAAT) inhibitor, increasing synaptic glutamate levels. This highlights how substituent positioning affects target specificity .
tert-Butyl N-[(1R,5S)-rel-3-azabicyclo[3.2.1]octan-8-yl]carbamate (CAS: 847862-26-4)
  • Structural Difference: Lacks the aminomethyl group but shares the bicyclo[3.2.1]octane-carbamate framework.
  • Synthesis : Produced in 85% yield via nucleophilic substitution under sealed-tube conditions .

Physicochemical and Pharmacological Properties

Compound CAS Molecular Weight Substituents Solubility Biological Activity Synthesis Yield
Target Compound 1439905-12-0 240.34 3-aminomethyl, 8-carbamate Soluble in DMSO Under investigation N/A
QM-7426 198210-17-2 226.32 8-carbamate Organic solvents Not specified 95%
TBOA 1250997-50-2 226.32 1-carbamate Soluble in DMSO EAAT inhibitor 95%
CAS 847862-26-4 847862-26-4 240.34 8-carbamate Not specified Not specified 85%

Key Observations :

  • The aminomethyl group in the target compound enhances hydrophilicity, which may limit blood-brain barrier penetration compared to QM-7426 but improve aqueous solubility.
  • Positional isomerism (e.g., amino vs. carbamate placement) drastically alters biological activity, as seen in TBOA’s EAAT inhibition .

Q & A

Synthesis and Characterization

Basic Q1: What are the standard synthetic routes for tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate, and how is regioselectivity ensured during bicyclo[3.2.1]octane ring formation? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a tert-butyl carbamate-protected bicyclic amine intermediate reacts with an aminomethylating agent under basic conditions (e.g., K₂CO₃ in DMF at 100°C, inert atmosphere) . Regioselectivity is controlled by steric and electronic factors of the bicyclo[3.2.1]octane scaffold, with exo/endo configurations confirmed by NMR and X-ray crystallography .

Advanced Q2: How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome of the bicyclo[3.2.1]octane core in this compound? Methodological Answer: High-polarity solvents like DMF stabilize transition states favoring endo products, while lower temperatures (e.g., 0°C) reduce epimerization risks. For example, sealed-tube reactions at 100°C in DMF yield >85% endo-configuration products, verified by NOESY correlations and chiral HPLC . Computational modeling (DFT) predicts energy barriers for ring puckering, aiding reaction optimization .

Analytical and Structural Elucidation

Basic Q3: What spectroscopic techniques are most effective for characterizing this compound? Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assignments rely on splitting patterns (e.g., bridgehead protons at δ 3.2–3.5 ppm) and DEPT-135 for tertiary carbons .
  • HRMS (ESI+) : Molecular ion [M+H]+ at m/z 335.2 confirms molecular weight .
  • IR : Carbamate C=O stretch at ~1680–1700 cm⁻¹ .

Advanced Q4: How can dynamic NMR and variable-temperature studies resolve ambiguities in bicyclo[3.2.1]octane ring dynamics? Methodological Answer: Dynamic NMR at low temperatures (e.g., –40°C) slows ring inversion, splitting signals for axial/equatorial protons. Activation energy (ΔG‡) is calculated via Eyring plots, with typical values ~50–60 kJ/mol for bicyclo[3.2.1] systems . X-ray crystallography further validates static conformations .

Applications in Drug Discovery

Basic Q5: What role does the bicyclo[3.2.1]octane scaffold play in improving drug-like properties of this compound? Methodological Answer: The rigid bicyclic structure enhances metabolic stability and target binding affinity by reducing conformational flexibility. For example, it is used in bivalent ligands targeting opioid and chemokine receptors (e.g., CCR5/μ-opioid heteromers), where the scaffold bridges pharmacophores while maintaining solubility .

Advanced Q6: How can bioorthogonal chemistry be applied to derivatize the aminomethyl group for target engagement studies in live cells? Methodological Answer: The primary amine is functionalized with strained alkynes (e.g., bicyclo[6.1.0]non-4-yne) for copper-free click chemistry. This enables covalent tagging of GPCRs in live-cell assays, monitored via fluorescence anisotropy or SPR . Reaction efficiency is quantified by LC-MS/MS, with <5% nonspecific binding observed .

Data Contradictions and Reproducibility

Advanced Q7: How can researchers reconcile discrepancies in reported synthetic yields (e.g., 85% vs. 73%) for similar aminomethylation reactions? Methodological Answer: Yield variations arise from subtle differences in reagent purity (e.g., K₂CO₃ hydration state) or inert atmosphere integrity. Systematic DOE (Design of Experiments) identifies critical factors: anhydrous DMF, 4 Å molecular sieves, and strict temperature control improve reproducibility . Reaction monitoring via in situ IR (C=O stretch at 1715 cm⁻¹) ensures intermediate stability .

Safety and Handling

Basic Q8: What precautions are necessary when handling this compound in the laboratory? Methodological Answer:

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
  • Store under inert gas (Ar/N₂) at 2–8°C to prevent carbamate hydrolysis .
  • Spills are neutralized with activated carbon, followed by ethanol rinsing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.